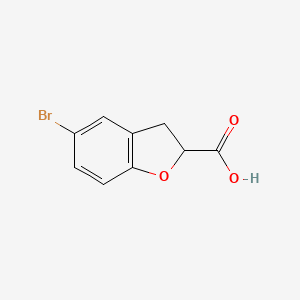

3-Amino-5-chloropicolinic acid

Overview

Description

3-Amino-5-chloropicolinic acid is not directly mentioned in the provided papers; however, related compounds such as 4-amino-3,5,6-trichloropicolinic acid have been discussed extensively. These compounds are known for their biological activity, particularly as plant growth regulators and auxins. For instance, 4-amino-3,5,6-trichloropicolinic acid has been found to be more toxic to broad-leaved plants than other herbicides and has been shown to act as a strong auxin in various plant tissues .

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3,5,6-trichloropicolinic acid, involves key intermediates like pentachloropyridine. A stable isotope of this compound was prepared from K13C15N and carried through a seven-step synthesis to give an isotopically labeled derivative of 4-amino-3,5,6-trichloropicolinic acid . Another synthesis approach for 3,4,5-trichloropicolinic acid starts from 4-chloro-pyridin-2-amine and involves chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis, yielding a final product with an overall yield of 57.8% .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, and its geometry was calculated using density functional theory (DFT) . Similarly, the structure of a cocrystal involving 2-amino-5-chloropyridine was elucidated, revealing hydrogen bonding interactions and confirming the presence of unionized functional groups .

Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied to understand their biological activity. For instance, the application of 4-amino-3,5,6-trichloropicolinic acid in Hevea brasiliensis stimulated latex flow, which was attributed to the production of ethylene, a common feature among effective non-gaseous stimulants .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. The spectroscopic properties of Eu(III) complexes with 3-aminopicolinic acid derivatives showed strong absorption in the UV range and intense emission in the visible range, suggesting potential applications as light-conversion molecular devices . The compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a significant first-order hyperpolarizability, indicating potential as a nonlinear optical (NLO) material .

Scientific Research Applications

1. Pharmacological Applications

3-Amino-5-chloropicolinic acid is structurally related to Chlorogenic Acid (CGA, 3-CQA), a biologically active dietary polyphenol. CGA exhibits a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulant activities. CGA's ability to modulate lipid metabolism and glucose in metabolic disorders suggests its potential use in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also offers hepatoprotective effects against chemical or lipopolysaccharide-induced injuries and hypocholesterolemic influence due to altered metabolism of nutrients such as amino acids, glucose, and fatty acids (Naveed et al., 2018).

2. Environmental and Ecological Implications

Picloram (4-amino-3,5,6-trichloropicolinic acid), closely related to this compound, is an auxinic herbicide used to control broad-leaved weeds. It poses potential hazards to ecosystems and human health. Studies on picloram have shown that it can cause DNA damage and changes in DNA methylation in plants like Phaseolus vulgaris. The use of humic acids has been shown to reduce these hazardous effects of picloram, highlighting the need for alternative methods to mitigate genetic damage in plants caused by such chemicals (Taspinar et al., 2017).

3. Chemical Synthesis and Material Science

The synthesis of stable isotopes of auxinic herbicides like picloram and related compounds, using key intermediates like pentachloropyridine, has been explored for various applications. These include the development of labeled compounds for research in agricultural sciences and environmental studies (Johnson et al., 2009).

4. Analytical Chemistry

In analytical chemistry, this compound derivatives have been used to synthesize stable Eu(III) complexes. These complexes exhibit strong absorption in the UV range, intense emission in the visible range, reasonable quantum yield, and long luminescence lifetime. They are potential candidates for use as light-conversion molecular devices in both solid-state and solution applications (Bejan et al., 2005).

Safety and Hazards

Future Directions

While specific future directions for 3-Amino-5-chloropicolinic acid are not mentioned in the search results, it’s worth noting that research into the properties and potential applications of amino acids is ongoing. This includes the development of new molecules with potent activity against otherwise highly resistant pathogens .

properties

IUPAC Name |

3-amino-5-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJYMVOYOHWVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597071 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53636-68-3 | |

| Record name | 3-Amino-5-chloro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

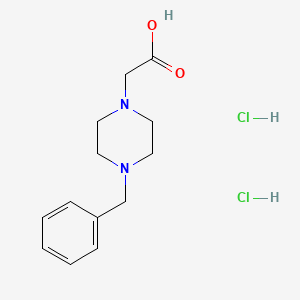

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)